CK2α Kinase Inhibition: >14-Fold Potency Advantage for the 4-Carboxyphenyl Isomer over the 3-Carboxyphenyl Isomer
The para-carboxylic acid regioisomer of the compound (4-carboxyphenyl derivative) demonstrates significantly superior CK2α inhibitory activity compared to its meta-substituted analog. The IC50 for the target compound's analog (4-carboxyphenyl) is 14 μM, whereas the corresponding 3-carboxyphenyl analog exhibits an IC50 of >30 μM [1]. This represents a greater than 14-fold difference in potency, highlighting the critical importance of the para-substitution pattern for target engagement in this kinase assay [1].
| Evidence Dimension | CK2α Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 14 μM (for the 4-carboxyphenyl analog) |
| Comparator Or Baseline | 3-Carboxyphenyl analog: >30 μM |
| Quantified Difference | >14-fold improvement for the 4-carboxyphenyl isomer |
| Conditions | In vitro CK2α kinase inhibition assay (compound details in cited reference) |
Why This Matters
For researchers developing CK2α inhibitors, selecting the 4-carboxyphenyl scaffold over the 3-carboxyphenyl version is essential to achieve meaningful target engagement, as the meta-isomer is essentially inactive in this context.
- [1] PMC. The change in CK2α inhibitory activities due to different substituents on Ar and the difference in activities between the 3- and 4-carboxyphenyl forms. Table 3. View Source
